molecular formula C10H9ClN2O2 B14649194 3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 51027-25-9

3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14649194
CAS No.: 51027-25-9
M. Wt: 224.64 g/mol
InChI Key: IPLKREFXUCIBHP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and glycine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which may exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions modulate the activity of these channels and receptors, leading to its observed biological effects, such as anticonvulsant and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine-2,4-dione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51027-25-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15)

InChI Key

IPLKREFXUCIBHP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2Cl

Origin of Product

United States

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